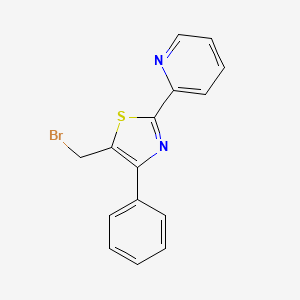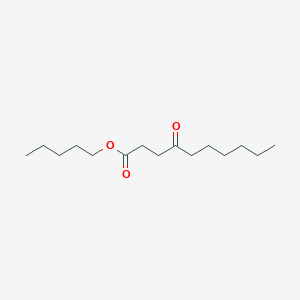
Pentyl 4-oxodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl-4-Oxodecanoat ist eine organische Verbindung, die zur Esterfamilie gehört. Sie zeichnet sich durch ihre Summenformel C15H28O3 aus und ist bekannt für ihre charakteristische chemische Struktur, die eine Pentylgruppe umfasst, die an einen 4-Oxodecanoat-Rest gebunden ist. Diese Verbindung wird aufgrund ihrer einzigartigen Eigenschaften häufig in verschiedenen industriellen und Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pentyl-4-Oxodecanoat kann durch Veresterungsreaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 4-Oxodecansäure mit Pentanol in Gegenwart eines sauren Katalysators wie Schwefelsäure. Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Esterprodukt zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von Pentyl-4-Oxodecanoat häufig kontinuierliche Fließprozesse, um die Effizienz und Ausbeute zu steigern. Der Einsatz fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen gewährleistet eine hohe Reinheit und gleichbleibende Qualität des Endprodukts .
Chemische Reaktionsanalyse
Reaktionstypen
Pentyl-4-Oxodecanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Oxidationsmittel wie Kaliumpermanganat können Pentyl-4-Oxodecanoat oxidieren, um Carbonsäuren zu bilden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen, Wasser.
Reduktion: Lithiumaluminiumhydrid, trockenes Ether.
Oxidation: Kaliumpermanganat, saures Medium.
Hauptprodukte, die gebildet werden
Hydrolyse: 4-Oxodecansäure und Pentanol.
Reduktion: Entsprechender Alkohol.
Oxidation: Carbonsäuren.
Wissenschaftliche Forschungsanwendungen
Pentyl-4-Oxodecanoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Herstellung von Duftstoffen, Aromen und anderen Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Pentyl-4-Oxodecanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise in biologischen Systemen mit Enzymen und Rezeptoren interagieren und zu verschiedenen biochemischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 4-oxodecanoate undergoes various chemical reactions, including:
Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed
Hydrolysis: 4-oxodecanoic acid and pentanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Pentyl 4-oxodecanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pentyl 4-oxodecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pentyl-4-Oxopentanoat: Ähnliche Esterstruktur, aber mit einer kürzeren Kohlenstoffkette.
Pentyllevulinat: Ein weiterer Ester mit einer ähnlichen funktionellen Gruppe, aber unterschiedlicher Kohlenstoffkettenlänge.
Einzigartigkeit
Pentyl-4-Oxodecanoat ist einzigartig aufgrund seiner spezifischen Kohlenstoffkettenlänge und funktionellen Gruppen, die ihm besondere chemische und physikalische Eigenschaften verleihen. Diese Eigenschaften machen es für spezialisierte Anwendungen in verschiedenen Bereichen geeignet und unterscheiden es von anderen ähnlichen Verbindungen .
Eigenschaften
CAS-Nummer |
918883-29-1 |
|---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
pentyl 4-oxodecanoate |
InChI |
InChI=1S/C15H28O3/c1-3-5-7-8-10-14(16)11-12-15(17)18-13-9-6-4-2/h3-13H2,1-2H3 |
InChI-Schlüssel |
MCIDWXIDROUORJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)CCC(=O)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12629969.png)
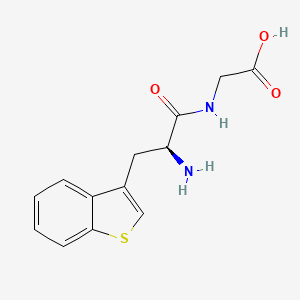

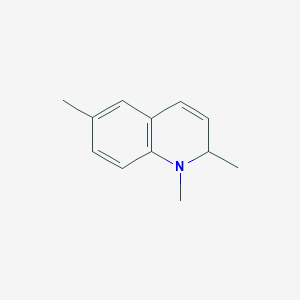
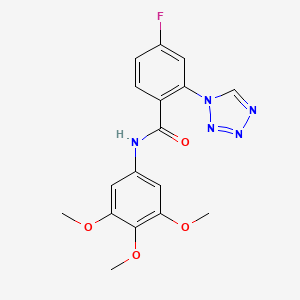
![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)
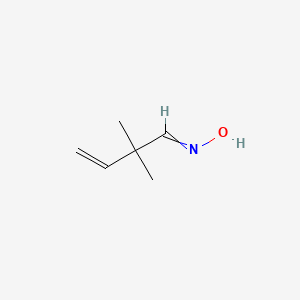

![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)

